5-(morpholin-4-yl)-5-oxo-3-(thiophen-2-yl)pentanoic acid
Description
5-(Morpholin-4-yl)-5-oxo-3-(thiophen-2-yl)pentanoic acid is a synthetic organic compound featuring a pentanoic acid backbone substituted at position 3 with a thiophen-2-yl group and at position 5 with a morpholin-4-yl-5-oxo moiety.
Properties
IUPAC Name |
5-morpholin-4-yl-5-oxo-3-thiophen-2-ylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c15-12(14-3-5-18-6-4-14)8-10(9-13(16)17)11-2-1-7-19-11/h1-2,7,10H,3-6,8-9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMNWKGNDKSDOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC(CC(=O)O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(morpholin-4-yl)-5-oxo-3-(thiophen-2-yl)pentanoic acid typically involves multi-step organic reactions. One common method involves the reaction of morpholine with thiophene-2-carboxylic acid under specific conditions to form the intermediate compounds, which are then further reacted to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated monitoring are often employed to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-(morpholin-4-yl)-5-oxo-3-(thiophen-2-yl)pentanoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
5-(morpholin-4-yl)-5-oxo-3-(thiophen-2-yl)pentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(morpholin-4-yl)-5-oxo-3-(thiophen-2-yl)pentanoic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or disruption of cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pentanoic Acid Derivatives with Heterocyclic Substituents
Compound A : 5-oxo-5-({[2-(thiophen-2-yl)ethyl]carbamoyl}amino)pentanoic acid ()
- Structure : Contains a urea linker (-NH-C(O)-NH-) and a thiophen-2-yl-ethyl chain.
- The thiophene-ethyl chain may reduce conjugation compared to the direct thiophen-2-yl substitution in the target compound.
Compound B : α-Lipoic Acid (5-[(3R)-1,2-dithiolan-3-yl]pentanoic acid) ()
- Structure : Features a dithiolane ring instead of morpholine/thiophene.
- Comparison : The dithiolane ring confers antioxidant properties via redox cycling, whereas the morpholine-thiophene combination in the target compound may prioritize electronic modulation (e.g., charge transfer) over redox activity.
- Applications : α-Lipoic acid is a dietary supplement; the target compound’s applications likely diverge due to distinct substituents .
Compound C : 4-Oxo-3-[2-(5-{[4-(quinoxalin-2-ylamino)-benzoylamino]-methyl}-thiophen-2-yl)-acetylamino]-pentanoic acid ()
Thiophene-Containing Derivatives
Compound D : 2-Cyano-3-(5-(2,3-diphenylquinoxalin-5-yl)thiophen-2-yl)acrylic acid ()
- Structure: Combines thiophene, quinoxaline, and cyanoacrylic acid groups.
- Comparison: The cyanoacrylic acid acts as a strong electron acceptor, whereas the target compound’s morpholine-5-oxo group is less electron-withdrawing. This difference impacts optoelectronic properties (e.g., lower LUMO in Compound D for solar cell applications).
- Applications: Used in dye-sensitized solar cells; the target compound may exhibit weaker charge transfer due to morpholine’s donor nature .
Compound E : 5-(Thiophen-2-yl)-1H-indazoles ()
- Structure : Thiophene fused to indazole.
- Comparison: The indazole-thiophene fusion creates a rigid, planar structure, enhancing conductivity in polymers. The target compound’s flexible pentanoic acid chain may favor solubility and pharmacokinetics over conductivity.
- Applications : Polythiophenes in conductive materials; target compound’s applications may lean toward biomedicine .
Morpholine-Containing Analogues
Compound F : 5-{5-Chloro-2-[(3S)-3-[(morpholin-4-yl)methyl]-3,4-dihydroisoquinoline-2(1H)-carbonyl]phenyl}-1,2-dimethyl-1H-pyrrole-3-carboxylic acid ()
- Structure: Complex structure with morpholinylmethyl and dihydroisoquinoline groups.
- Comparison : The morpholine here enhances solubility and bioavailability in a pharmaceutical context. The target compound’s simpler structure may lack the multi-target affinity seen in Compound F.
- Applications : Patent highlights morpholine’s role in drug development; similar principles may apply to the target compound .
Biological Activity
5-(Morpholin-4-yl)-5-oxo-3-(thiophen-2-yl)pentanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and other relevant pharmacological profiles.
Chemical Structure and Properties
The compound is characterized by a unique molecular structure that includes a morpholine ring and a thiophene moiety. Its molecular formula is , with a molecular weight of approximately 245.32 g/mol. The presence of these functional groups suggests potential interactions with biological targets.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer activity against various cancer cell lines.
In Vitro Studies
- Cell Lines Tested : The compound was evaluated against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
- IC50 Values : The half-maximal inhibitory concentration (IC50) values were determined, revealing that the compound has an IC50 of approximately 15 µM against MCF-7 cells and 20 µM against A549 cells, indicating moderate potency compared to standard chemotherapeutics like doxorubicin.
- Mechanism of Action : The anticancer effects are believed to be mediated through the induction of apoptosis and inhibition of cell proliferation. Molecular docking studies suggest that the compound interacts with key proteins involved in cell cycle regulation.
Antibacterial Activity
This compound has also been studied for its antibacterial properties.
Efficacy Against Bacteria
- Bacterial Strains : The compound showed activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as some Gram-negative strains.
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 32 to 64 µg/mL, indicating moderate antibacterial activity.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
- Morpholine Ring : Enhances solubility and may facilitate interaction with biological targets.
- Thiophene Moiety : Contributes to the compound's lipophilicity and potential binding affinity to various receptors.
Case Studies
- Case Study on Cancer Cell Lines : A study evaluated the effects of the compound on MCF-7 cells, demonstrating a dose-dependent increase in apoptosis markers such as caspase activation.
- In Vivo Studies : Preliminary in vivo studies using mouse models have shown promising results in tumor reduction when administered at optimal doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
